molecular formula C20H21F3N4O2 B2635460 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1396712-75-6

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Numéro de catalogue: B2635460
Numéro CAS: 1396712-75-6
Poids moléculaire: 406.409
Clé InChI: SWUYMKGSPFHSOY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an isonicotinoyl group, and a trifluoromethyl-substituted phenyl group. These structural features contribute to its distinct chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the Isonicotinoyl Group: The isonicotinoyl group is introduced via an acylation reaction, where the piperidine intermediate reacts with isonicotinic acid or its derivatives.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: The final step involves the reaction of the intermediate with a trifluoromethyl-substituted phenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Applications De Recherche Scientifique

Janus Kinase Inhibition

Janus kinases are a family of enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors. The compound has been identified as a JAK-1 inhibitor, which may have implications for treating conditions such as:

  • Rheumatoid Arthritis : The inhibition of JAK-1 can reduce inflammation and joint damage.
  • Myelofibrosis : Targeting JAK pathways can help manage symptoms and improve quality of life.
  • Plaque Psoriasis : The compound's anti-inflammatory properties may alleviate skin lesions associated with this condition .

Cancer Treatment

Research indicates that compounds similar to 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. For example, studies have shown that modifications to similar compounds enhance their binding affinity to cancer-related targets, suggesting potential for the treatment of gastrointestinal stromal tumors and other malignancies .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : Interaction with specific receptors influences various pathways.
  • Enzyme Inhibition : Inhibiting enzymes critical for biochemical processes can affect cell proliferation.
  • Signal Modulation : Modulating intracellular signaling pathways contributes to therapeutic effects .

Study on JAK Inhibitors

A study published in 2023 highlighted the effectiveness of JAK inhibitors like this compound in treating autoimmune diseases. The study demonstrated significant improvements in patient outcomes when using these inhibitors compared to traditional therapies .

Anticancer Properties

Research focusing on similar compounds indicated that modifications enhance their potency against cancer cell lines, particularly those expressing mutations in kinases like c-KIT. This suggests that structural variations can lead to improved therapeutic efficacy .

Mécanisme D'action

The mechanism of action of 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

    1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-chlorophenyl)urea: Contains a chlorophenyl group instead of a trifluoromethyl group, leading to variations in reactivity and activity.

Uniqueness

The presence of the trifluoromethyl group in 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a therapeutic agent.

Activité Biologique

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : Urea derivative
  • Substituents :
    • Isonicotinoyl group
    • Piperidinyl moiety
    • Trifluoromethyl phenyl ring

This unique structural configuration contributes to its biological activity, particularly in targeting specific kinases involved in tumor proliferation.

Kinase Inhibition

Research indicates that this compound acts primarily as a selective inhibitor of certain kinases. For instance, it has shown significant inhibitory effects on the KIT kinase pathway, particularly against the V559D mutant form. This selectivity is crucial as it minimizes off-target effects that are common with broader-spectrum inhibitors like Imatinib and Sunitinib .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines expressing the KIT V559D mutation. The compound was found to significantly reduce cell viability in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) in the low micromolar range.

In Vivo Efficacy

In vivo studies using mouse models inoculated with BaF3-TEL-KIT-V559D cells showed that administration of this compound resulted in a substantial reduction in tumor growth. Specifically, a dosage of 100 mg/kg/day led to approximately 68.5% tumor growth inhibition (TGI), comparable to established treatments .

Biological Activity Summary Table

Activity In Vitro Results In Vivo Results
Cell Proliferation Inhibition IC50: Low μM (specific for KIT V559D)68.5% TGI at 100 mg/kg/day
Kinase Selectivity High selectivity for KIT V559DComparable efficacy to Imatinib
Mechanism Inhibition of auto-phosphorylationTumor growth inhibition via oral dosing

Future Directions

Further research is warranted to explore:

  • Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in biological systems.
  • Combination Therapies : Evaluating its efficacy when used alongside other therapeutic agents.
  • Broader Kinase Targets : Investigating its activity against other relevant kinases involved in cancer progression.

Propriétés

IUPAC Name

1-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O2/c21-20(22,23)16-2-1-3-17(12-16)26-19(29)25-13-14-6-10-27(11-7-14)18(28)15-4-8-24-9-5-15/h1-5,8-9,12,14H,6-7,10-11,13H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUYMKGSPFHSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.